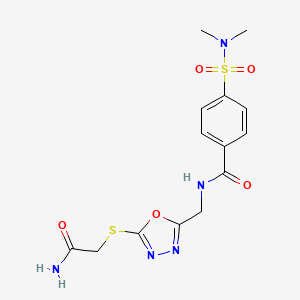

![molecular formula C15H15N5O2 B2894845 1,3-二甲基-5-((吡啶-3-基甲基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 942008-35-7](/img/structure/B2894845.png)

1,3-二甲基-5-((吡啶-3-基甲基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

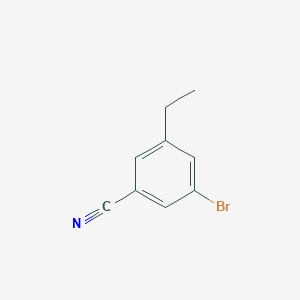

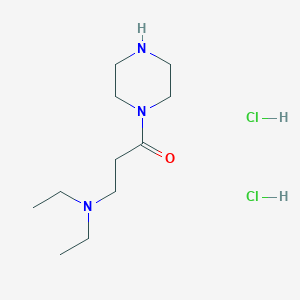

The compound “1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity .Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .科学研究应用

Antiviral Research

This compound has shown promise in antiviral research, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study demonstrated that derivatives of this compound could inhibit the main protease (Mpro) of SARS-CoV-2, which plays a crucial role in the viral maturation process . By preventing the replication of the virus, these derivatives could serve as potential therapeutic agents against COVID-19.

Cancer Treatment

Pyrido[2,3-d]pyrimidines, the class of compounds to which F2455-0531 belongs, have been identified as having antiproliferative properties . This suggests that they could be used in the development of cancer treatments, targeting rapidly dividing cancer cells to inhibit their growth.

Molecular Docking Studies

F2455-0531 can be used in molecular docking studies to predict the orientation of the compound when bound to a protein target . This is valuable in the drug discovery process, helping to identify how the compound interacts with various biological targets and its potential efficacy.

Biological Activity Profiling

Due to the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines, F2455-0531 can be used in profiling studies to determine its bioactivity spectrum. This includes assessing its antimicrobial, anti-inflammatory, and analgesic properties .

Drug Synthesis

The compound’s structure is conducive to chemical transformations, making it a candidate for the synthesis of novel drug molecules. It can serve as a starting point for the creation of a variety of pharmacologically active derivatives .

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have shown to inhibit cdk2 . They likely interact with CDK2, leading to the inhibition of the enzyme’s activity, thereby disrupting the cell cycle progression and inducing apoptosis within cells .

Biochemical Pathways

Considering its potential role as a cdk2 inhibitor , it may affect the cell cycle regulation pathway. Inhibition of CDK2 can disrupt the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .

Result of Action

Similar compounds that inhibit cdk2 have shown significant cytotoxic activities against various cell lines . They can cause alterations in cell cycle progression and induce apoptosis within cells .

Action Environment

These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment .

属性

IUPAC Name |

1,3-dimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(5-7-17-13)18-9-10-4-3-6-16-8-10/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODVRLAYEXZGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

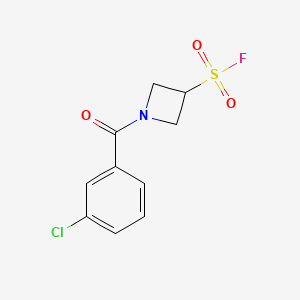

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)

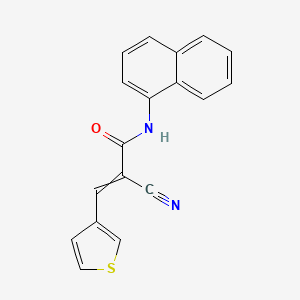

![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

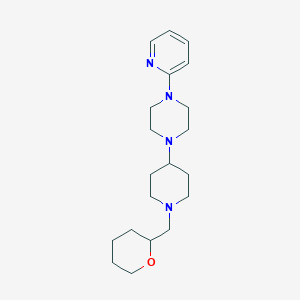

![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)

![(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2894778.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2894779.png)